Boc-Ile-ONp

Description

Nomenclature and Structural Definition

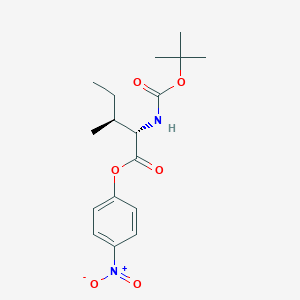

N-((1,1-Dimethylethoxy)carbonyl)-L-isoleucine 4-nitrophenyl ester , commonly abbreviated as Boc-Ile-ONp , is a protected amino acid derivative with the systematic IUPAC name (4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate . Its molecular formula is C₁₇H₂₄N₂O₆ , and it has a molecular weight of 352.38 g/mol . The compound’s structure comprises three critical components:

- tert-Butoxycarbonyl (Boc) group : A protective moiety that shields the α-amino group of isoleucine during synthetic reactions.

- L-Isoleucine residue : A chiral amino acid with (2S,3S) stereochemistry, contributing to its biological relevance.

- 4-Nitrophenyl ester : An activating group that enhances electrophilicity for nucleophilic acyl substitution.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 16948-38-2 | |

| Molecular Formula | C₁₇H₂₄N₂O₆ | |

| Optical Rotation | [α]D = -33 ± 2° (C=2 in DMF) | |

| Melting Point | Not explicitly reported | - |

The compound’s stereochemical integrity is preserved through its (2S,3S) configuration, which aligns with natural L-isoleucine.

Historical Development of Boc-Ile-ONp in Peptide Chemistry

The synthesis of Boc-Ile-ONp emerged from advancements in solid-phase peptide synthesis (SPPS) during the 1960s–1980s. Key milestones include:

- Introduction of the Boc group : Developed by Carpino in 1957, the Boc group provided acid-labile protection for amines, enabling sequential peptide chain elongation.

- Adoption of p-nitrophenyl esters : First utilized by Bodanszky in 1955, these esters improved coupling efficiency in solution-phase synthesis by acting as activated intermediates.

- Integration into SPPS : Merrifield’s pioneering work on resin-based peptide assembly (1963) necessitated stable, reactive amino acid derivatives like Boc-Ile-ONp for automated synthesis.

By the 1980s, Boc-Ile-ONp became a staple in synthesizing complex peptides, particularly those requiring stringent stereochemical control, such as ribonuclease A and HIV-1 protease analogs . Its compatibility with dimethylformamide (DMF) and resistance to racemization under basic conditions further solidified its utility.

Significance in Amino Acid Activation Chemistry

Boc-Ile-ONp’s chemical design addresses two critical challenges in peptide synthesis:

- Activation of the Carboxyl Group :

The 4-nitrophenyl ester acts as a leaving group , lowering the activation energy for nucleophilic attack by amine groups during amide bond formation. The electron-withdrawing nitro group stabilizes the transition state, accelerating reaction rates by 10–100× compared to methyl or ethyl esters. For example, in DMF, Boc-Ile-ONp reacts with amino acid esters at rates exceeding 0.1 M⁻¹s⁻¹ .

- Orthogonal Protection Strategy :

The Boc group’s acid lability (cleaved by trifluoroacetic acid ) allows selective deprotection without disrupting the 4-nitrophenyl ester or side-chain functionalities. This orthogonality is critical in multi-step syntheses, such as constructing cyclic peptides or glycopeptides .

Applications in Modern Chemistry :

- Peptide Synthesis : Used to incorporate isoleucine into sequences like oxytocin and gramicidin A , where steric hindrance necessitates high-yield coupling.

- Bioconjugation : Facilitates covalent attachment of peptides to polymers or nanoparticles for drug delivery systems.

- Enzyme Mimetics : Serves as a substrate for studying protease mechanisms, leveraging its chiral center and hydrolyzable ester.

Properties

IUPAC Name |

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSVHANJROIWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937638 | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-38-2 | |

| Record name | p-Nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016948382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl erythro-N-(tert-butoxycarbonyl)-L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Di-tert-Butyl Dicarbonate (Boc₂O)

The primary method for introducing the Boc group employs Boc₂O under alkaline conditions. L-Isoleucine is suspended in a dioxane-water (4:1) mixture, followed by dropwise addition of Boc₂O and 1M NaOH to maintain pH 9–10. After 2 hours at 25°C, the reaction is acidified to pH 2–3 with 1M HCl , extracting the product into ethyl acetate. Evaporation yields Boc-Ile-OH as a white solid (85–92% purity).

Critical Parameters :

Alternative Protecting Agents

Patent CN112661672A describes crystallization of Boc-amino acids using seed crystals and weak polar solvents (e.g., cyclohexane). For Boc-Ile-OH, this involves:

-

Dissolving crude product in minimal ethyl acetate.

-

Adding 0.5–2.0 wt% Boc-Ile-OH seeds.

-

Slurrying with cyclohexane (5–10 volumes) for 2–5 hours.

This method achieves >99% purity, critical for pharmaceutical applications.

Activation as 4-Nitrophenyl Ester

Dicyclohexylcarbodiimide (DCC) Coupling

Boc-Ile-OH reacts with 4-nitrophenol in dichloromethane (DCM) using DCC (1.1 equiv) at 0–5°C. After 12 hours, precipitated dicyclohexylurea is filtered, and the solution is concentrated. The residue is triturated with n-hexane to isolate Boc-Ile-ONp (mp: 84–86°C).

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| DCC Equivalents | 1.1–1.3 | Maximizes activation |

| Temperature | 0–5°C | Minimizes ester hydrolysis |

| Reaction Time | 12–18 hours | Ensures complete conversion |

Mixed Carbonate-Mediated Esterification

A patent by US3855238A details an alternative using O-tertiary-butyl S-phenyl thiocarbonate in dimethyl sulfoxide (DMSO) with triethylamine (2 equiv). After 48 hours at 25°C, the mixture is diluted with water, and the product is extracted into ethyl acetate. This method avoids carbodiimide reagents but requires stringent pH control (pH 8–10 during workup).

Advantages :

-

No urea byproducts.

-

Compatible with acid-sensitive substrates.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance mixing and heat transfer:

-

Boc protection in a tubular reactor (residence time: 30 min).

-

Esterification via static mixer with 4-nitrophenol/DCC.

-

In-line filtration removes urea precipitates.

-

Crystallization using anti-solvent precipitation (cyclohexane).

Economic Considerations :

-

Solvent Recovery : >90% DCM and cyclohexane recycled via distillation.

-

Throughput : 50–100 kg/day per production line.

Analytical Characterization

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA.

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 1.38 (s, 9H, Boc), 1.85 (m, 1H, β-CH), 4.45 (dd, 1H, α-CH), 7.25–8.10 (m, 4H, Ar-H).

-

IR : 1740 cm⁻¹ (ester C=O), 1695 cm⁻¹ (Boc C=O).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| DCC Coupling | 85–92 | 98–99 | Moderate | 120–150 |

| Thiocarbonate Route | 78–85 | 95–97 | High | 90–110 |

| Continuous Flow | 90–95 | 99.5+ | Industrial | 70–90 |

Key Observations :

-

DCC Coupling : Preferred for small-scale, high-purity batches.

-

Thiocarbonate Route : Lower cost but requires pH-sensitive steps.

-

Continuous Flow : Optimal for bulk production with minimal manual intervention.

Challenges and Solutions

Racemization During Esterification

Prolonged reaction times (>24 hours) or elevated temperatures (>30°C) induce racemization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-ONp can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.

Deprotection: The tert-butoxycarbonyl group can be removed using acids such as trifluoroacetic acid (TFA) to yield the free amine.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Hydrolysis: 4-Nitrophenol and the corresponding carboxylic acid.

Deprotection: The free amine derivative.

Reduction: The amino derivative of the original compound.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Protection | Boc2O |

| 2 | Esterification | DCC, DMAP |

| 3 | Purification | Column chromatography |

Peptide Synthesis

Boc-Ile-ONp is primarily employed as an intermediate in the synthesis of peptides. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the sequential addition of amino acids to form longer peptide chains. This method is crucial in developing pharmaceuticals that require specific peptide sequences.

Enzyme Substrate Studies

Research has demonstrated that Boc-Ile-ONp can serve as a substrate for various enzymes, including proteases. For instance, studies on human cytomegalovirus (HCMV) protease have shown that Boc-Ile-ONp can be hydrolyzed by specific protease mutants, enabling the development of prodrugs that activate at targeted sites within cells .

Drug Development

The compound has been investigated for its potential use in drug design, particularly as an inhibitor for various enzymes. Its ability to mimic natural substrates makes it an attractive candidate for developing enzyme inhibitors that could treat diseases linked to protease activity.

Biochemical Assays

Boc-Ile-ONp is also utilized in biochemical assays to study enzyme kinetics and substrate specificity. By measuring the release of p-nitrophenol upon hydrolysis, researchers can quantify enzyme activity and assess the effects of different inhibitors or conditions on enzyme function.

Case Study 1: HCMV Protease Inhibition

A study evaluated the hydrolysis of Boc-Ile-ONp by a mutant form of HCMV protease. The results indicated that Boc-Ile-ONp was effectively hydrolyzed, leading to insights into substrate specificity and potential prodrug development strategies .

Case Study 2: Peptide Synthesis Optimization

In another research project, Boc-Ile-ONp was used to synthesize a series of peptides with varying lengths and sequences. The efficiency of the synthesis process was analyzed, demonstrating that Boc protection significantly improved yields compared to unprotected amino acids.

Mechanism of Action

The mechanism of action of Boc-Ile-ONp depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the nitrophenyl group can enhance binding affinity through π-π interactions with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Boc-Ile-ONp | C₁₇H₂₄N₂O₇* | ~392.4 (calculated) | Branched alkyl side chain (isoleucine) |

| Boc-Tyr-ONp | C₂₀H₂₂N₂O₇ | 402.4 | Aromatic hydroxyl group (tyrosine) |

| Boc-Met-ONp | C₁₆H₂₂N₂O₆S* | ~394.4 (calculated) | Thioether side chain (methionine) |

| Boc-Ala-ONp | C₁₄H₁₈N₂O₇* | ~326.3 (calculated) | Small methyl side chain (alanine) |

| Boc-Pro-ONp | C₁₈H₂₃N₃O₇* | ~393.4 (calculated) | Cyclic secondary amine (proline) |

*Molecular formulas and weights for Boc-Ile-ONp, Boc-Met-ONp, Boc-Ala-ONp, and Boc-Pro-ONp are inferred based on analogous structures (e.g., Boc-Tyr-ONp: C₂₀H₂₂N₂O₇, MW 402.4 ).

Key Observations :

Supplier and Availability

- Boc-Tyr-ONp: Available from multiple suppliers, including Shanghai Hanhong Scientific Co. and Ningbo Inno Pharmchem .

- Boc-Ala-ONp : Supplied by GLPBIO with rigorous quality control (COA and SDS provided) .

Research Findings and Practical Considerations

- Synthetic Utility : Boc-Ile-ONp is preferred for introducing hydrophobic residues into peptide sequences, while Boc-Tyr-ONp is ideal for incorporating aromatic or phosphorylatable sites .

Biological Activity

Boc-Ile-ONp (tert-butoxycarbonyl-isoleucine-4-nitrophenyl ester) is a compound widely used in peptide synthesis and biochemical research. It features a tert-butoxycarbonyl (Boc) protecting group on the isoleucine amino acid, along with a nitrophenyl ester that plays a crucial role in its biological activity. This compound is notable for its applications in the synthesis of complex peptides and as a probe in various biochemical assays.

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 352.382 g/mol

- CAS Number : 16948-38-2

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 487.8 ± 30.0 °C at 760 mmHg

Boc-Ile-ONp acts primarily through its role as an intermediate in peptide synthesis. The biological effects of this compound are largely dependent on the specific peptides it helps to synthesize, which can exhibit various biological activities such as enzyme inhibition or receptor modulation .

Hydrolysis and Deprotection

The compound can undergo hydrolysis, leading to the release of isoleucine and 4-nitrophenol, which can be monitored in biochemical assays to study enzyme kinetics or substrate interactions. The deprotection of the Boc group allows for the formation of free amines, which are essential for further peptide coupling reactions.

Applications in Research

Boc-Ile-ONp has been utilized in several research domains:

- Peptide Synthesis : It serves as a building block for synthesizing biologically active peptides.

- Biochemical Assays : The compound is used as a probe to investigate enzyme-substrate interactions, particularly in studies involving proteases and other enzymes .

- Drug Development : Research indicates potential applications in developing enzyme inhibitors and receptor modulators, particularly in cancer and neurodegenerative disease contexts .

Study on Enzyme Activity

A notable study investigated the use of Boc-Ile-ONp in synthesizing peptide substrates for cathepsin X, an enzyme implicated in cancer progression. The study demonstrated that modifications to the peptide structure significantly influenced enzymatic activity, highlighting the importance of Boc-Ile-ONp as a versatile tool in designing effective substrates .

Table: Comparison of Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| Boc-Ile-OH | Moderate activity with cathepsin X | |

| Boc-Ile-ONp | Enhanced substrate for proteases | |

| Boc-Val-OH | High potency for cathepsin X | |

| Boc-Leu-OH | Variable activity |

Synthesis and Evaluation of Peptides

Another research effort focused on synthesizing PSK-like peptides using Boc-Ile-ONp as a key intermediate. The study assessed the regeneration capacity of protoplasts from Brassica oleracea, revealing that certain analogues exhibited enhanced biological activity compared to native peptides, showcasing the utility of Boc-Ile-ONp in agricultural biotechnology applications .

Stability and Reactivity Studies

Stability studies have shown that Boc-Ile-ONp remains stable under physiological conditions, making it suitable for in vivo applications. Its reactivity with various reducing agents has been characterized, providing insights into optimal conditions for its use in synthetic chemistry .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Boc-Ile-ONp with high purity?

Methodological Answer:

The synthesis of Boc-Ile-ONp typically involves coupling Boc-protected isoleucine (Boc-Ile-OH) with para-nitrophenol (ONp) using carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI. Critical steps include:

- Activation of the carboxyl group : Ensure stoichiometric ratios (e.g., 1:1.2:1.5 for Boc-Ile-OH, ONp, and EDCI) under anhydrous conditions (e.g., dry DCM or DMF) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.

- Characterization : Validate purity via HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR (e.g., para-nitrophenyl ester protons at δ 8.2–8.4 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Basic: How can researchers design controlled experiments to assess Boc-Ile-ONp’s stability under varying pH and temperature conditions?

Methodological Answer:

Design a factorial experiment with variables:

- pH range : 2.0–10.0 (buffered solutions, e.g., citrate-phosphate-borate).

- Temperature : 4°C, 25°C, 40°C.

- Timepoints : 0, 24, 48, 72 hours.

Analytical methods : - Monitor hydrolysis via UV-Vis spectroscopy (para-nitrophenol release at 400 nm).

- Quantify degradation products using LC-MS to identify hydrolysis pathways (e.g., ester cleavage vs. Boc deprotection) .

Advanced: How should researchers resolve contradictions in reported reactivity of Boc-Ile-ONp with nucleophiles across different solvent systems?

Methodological Answer:

Contradictions may arise from solvent polarity, nucleophile strength, or competing side reactions. Address this via:

- Systematic solvent screening : Compare rates in polar aprotic (DMF, DMSO) vs. nonpolar (THF, DCM) solvents using kinetic studies (e.g., pseudo-first-order conditions).

- Nucleophile competition assays : Test primary vs. secondary amines (e.g., glycine methyl ester vs. proline) under identical conditions.

- Computational modeling : Use DFT calculations to analyze transition-state stabilization in different solvents .

Advanced: What statistical approaches are appropriate for analyzing dose-response data in Boc-Ile-ONp’s enzyme inhibition assays?

Methodological Answer:

For enzyme inhibition studies (e.g., proteases):

- Nonlinear regression : Fit data to the Michaelis-Menten model with competitive/noncompetitive inhibition terms.

- IC₅₀ determination : Use 4-parameter logistic curves (e.g., log[inhibitor] vs. response).

- Error analysis : Apply bootstrapping or Monte Carlo simulations to quantify confidence intervals.

- Validation : Replicate experiments across ≥3 independent trials to assess inter-assay variability .

Advanced: How can researchers optimize Boc-Ile-ONp’s coupling efficiency in solid-phase peptide synthesis (SPPS) while minimizing racemization?

Methodological Answer:

Optimization strategies include:

- Activation additives : Incorporate HOBt or OxymaPure to suppress racemization.

- Coupling time/temperature : Test 30–120 minutes at 0°C vs. RT.

- Monitoring : Use Kaiser test or Fmoc deprotection UV monitoring (301 nm) for real-time efficiency assessment.

- Racemization quantification : Analyze diastereomer formation via chiral HPLC or Marfey’s reagent derivatization .

Basic: What are the best practices for validating Boc-Ile-ONp’s identity in a novel synthetic pathway?

Methodological Answer:

Follow a multi-technique validation protocol:

- Chromatographic consistency : Compare retention time with a commercial standard via HPLC.

- Spectroscopic cross-check : Match ¹H NMR peaks (e.g., tert-butyl group at δ 1.4 ppm) and HRMS (exact mass ± 5 ppm).

- Functional validation : Confirm reactivity in a benchmark reaction (e.g., coupling with benzylamine) .

Advanced: How should researchers address discrepancies in Boc-Ile-ONp’s solubility data reported in different literature sources?

Methodological Answer:

Discrepancies may stem from impurities, measurement methods, or solvent batch variability. Mitigate via:

- Standardized solubility assays : Use nephelometry or gravimetric analysis under controlled conditions (25°C, inert atmosphere).

- Purity verification : Re-test solubility after rigorous purification (e.g., recrystallization ≥3 times).

- Meta-analysis : Compile literature data with covariates (e.g., solvent grade, year of study) to identify trends or outliers .

Advanced: What methodologies are recommended for studying Boc-Ile-ONp’s metabolic fate in in vitro cell models?

Methodological Answer:

Design a metabolomics workflow:

- Cell treatment : Incubate Boc-Ile-ONp with hepatic cell lines (e.g., HepG2) at physiologically relevant concentrations.

- Sample preparation : Quench metabolism with cold acetonitrile, extract metabolites via SPE.

- Analytical platforms : Use UPLC-QTOF-MS/MS with untargeted metabolomics software (e.g., XCMS, MetaboAnalyst) to identify hydrolysis products and conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.